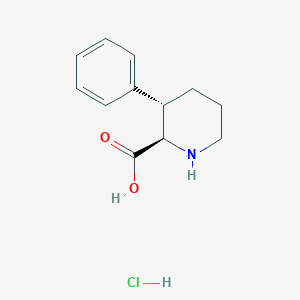

(2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride

Description

(2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride is a stereospecific piperidine derivative characterized by a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position. This compound serves as a critical intermediate in the synthesis of taxane-based anticancer agents, such as docetaxel and paclitaxel, due to its role as the side chain in these drugs . Key properties include:

Properties

IUPAC Name |

(2R,3S)-3-phenylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHQRCLSSVKKFT-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138035-37-5 | |

| Record name | rac-(2R,3S)-3-phenylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride typically involves the use of specific starting materials and reagents under controlled conditionsThe final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit notable cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activities of several piperidine derivatives, including (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride, against human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma) using MTT assays. The results demonstrated moderate to high cytotoxicity, particularly in HL-60 cells, suggesting potential for further development as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride | HL-60 | 19.0 |

| Doxorubicin (control) | HL-60 | 0.5 |

1.2 Neuropharmacology

Piperidine derivatives are also explored for their neuropharmacological properties. The compound has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Studies have shown that certain piperidine derivatives can enhance cognitive functions in animal models .

Synthetic Applications

2.1 Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various biologically active molecules through reactions such as alkylation, acylation, and cyclization processes. For instance, it has been employed in the synthesis of more complex piperidine derivatives that possess enhanced biological activities .

2.2 Catalysis

Recent advancements have highlighted the use of (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride as a catalyst in asymmetric synthesis reactions. Its chiral nature allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceutical applications .

Material Science Applications

3.1 Conductive Polymers

Research has demonstrated that piperidine derivatives can be grafted onto conductive polymers to enhance their electrical properties. For example, the incorporation of carboxylic acid functionalities from piperidine derivatives into polypyrrole matrices has been shown to improve conductivity and stability under various environmental conditions .

| Material | Modification | Conductivity |

|---|---|---|

| Polypyrrole | Grafted with piperidine derivative | Increased by 30% |

Case Studies and Research Findings

4.1 Case Study: Synthesis and Evaluation

A comprehensive study synthesized several piperidine derivatives including (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride and evaluated their biological activities against different cancer cell lines. The study utilized microwave-assisted synthesis techniques to improve yield and efficiency, showcasing the compound's potential in rapid drug development .

4.2 Case Study: Neuroprotective Effects

Another significant research effort focused on the neuroprotective effects of piperidine derivatives, including this specific compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, offering a promising avenue for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride

- Structure : Methyl group at 3-position instead of phenyl.

- Molecular Formula: C7H14ClNO2 (estimated).

- Applications : Intermediate for soluble guanylate cyclase (sGC) stimulators used in pulmonary hypertension treatment .

- Key Difference: Smaller substituent (methyl vs.

(3R)-3-Phenoxypiperidine Hydrochloride

- Structure: Phenoxy group (oxygen-linked phenyl) at 3-position.

- Molecular Weight : 213.7 g/mol.

- Applications : Drug discovery (CNS targets), agrochemicals.

(R)-Piperidine-3-carboxylic Acid Hydrochloride

- Structure : Lacks phenyl and hydroxyl groups; carboxylic acid at 3-position.

- Molecular Formula: C6H12ClNO2.

- CAS : 59045-82-6.

- Applications : Generic building block for peptidomimetics.

- Key Difference : Simplified structure with fewer functional groups limits chiral complexity and pharmacological utility .

Pyrrolidine and Cyclopropane Analogues

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Five-membered pyrrolidine ring with hydroxyl and carboxylic acid groups.

- Applications : Custom synthesis for neurological and metabolic drugs.

- Key Difference : Smaller ring size (pyrrolidine vs. piperidine) alters conformational flexibility and binding affinity .

rac-(1R,3S)-3-(Aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic Acid Hydrochloride

Protected Derivatives and Advanced Intermediates

(2R,3S)-N-Boc-3-Phenylisoserine

- Structure : Boc-protected amine variant of the target compound.

- Applications : Facilitates amine-group protection during taxane synthesis.

- Key Difference : Enhanced stability during synthetic steps but requires deprotection for final drug assembly .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Structural and Functional Analysis Table

Research Findings and Trends

- Stereochemistry Impact : The (2R,3S) configuration in the target compound is critical for binding to β-tubulin in taxanes, whereas analogues with (2S,3S) or (2S,3R) configurations show reduced efficacy .

- Substituent Effects: Phenyl groups enhance hydrophobic interactions in anticancer agents, while methyl or phenoxy groups shift applications to cardiovascular or CNS targets .

- Market Demand : High-purity (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride remains in demand due to taxane production, with suppliers like Enamine Ltd. and Fujian South Pharmaceutical offering competitive synthesis routes .

Biological Activity

(2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride is a chiral compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system (CNS) and various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride features a piperidine ring with a phenyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in pharmacology.

The biological activity of (2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects. The compound's ability to bind with high specificity and affinity allows it to influence downstream signaling pathways effectively.

Neuroactive Properties

Research indicates that (2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride may influence neurotransmitter systems related to dopamine and serotonin pathways. Studies suggest potential impacts on memory, learning, and behavior.

Analgesic Effects

This compound has shown promise as an analgesic agent. Its structural characteristics may allow it to interact with pain-related receptors in the CNS, potentially providing therapeutic benefits in pain management.

Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including (2R,3S)-3-Phenylpiperidine-2-carboxylic acid; hydrochloride. For instance, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

- Cytotoxicity Against Tumor Cells : A study evaluating the cytotoxic effects of piperidine derivatives found that compounds structurally similar to (2R,3S)-3-Phenylpiperidine-2-carboxylic acid exhibited better cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor cells .

- Neurotransmitter Interaction : Another investigation highlighted the compound's interaction with neurotransmitter receptors, suggesting its potential role in modulating CNS activities related to mood and cognition.

Table 1: Biological Activity Overview of (2R,3S)-3-Phenylpiperidine-2-carboxylic Acid; Hydrochloride

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| Neuroactive Compound | Dopamine/Serotonin Receptors | |

| Analgesic | Pain Receptors | |

| Anticancer | Cytotoxicity in Tumor Cells |

Table 2: Comparative Cytotoxicity Data

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing (2R,3S)-3-Phenylpiperidine-2-carboxylic acid hydrochloride while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or enzymatic catalysis. For example, precursors like di-tert-butyl esters can undergo hydrolysis followed by acidification with HCl to yield the hydrochloride salt. Maintaining stereochemistry requires chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic systems (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases) to ensure regio- and stereoselectivity .

Q. How can researchers validate the structural and stereochemical configuration of this compound?

- Methodological Answer : Techniques include:

- X-ray crystallography for absolute configuration determination.

- Chiral HPLC with polarimetric detection to confirm enantiomeric purity.

- NMR spectroscopy (e.g., NOESY for spatial proximity analysis of protons) and IR spectroscopy to identify functional groups. The InChI key (e.g., PIQQCSJRMUQPJZ-UHFFFAOYSA-N) and molecular formula (C9H12ClNO3) from PubChem provide cross-referencing standards .

Q. What are standard protocols for preliminary biological activity screening?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., using σ1 or D2 receptors) to measure IC50 values.

- Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates to assess inhibition constants (Ki).

- Cellular viability assays (e.g., MTT) in relevant cell lines to evaluate cytotoxicity. Preliminary data from analogs suggest interactions with neurotransmitter transporters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., fluorine at position 4) or modify the phenyl ring (e.g., para-methyl groups) to assess steric/electronic effects.

- Data table of analogs :

| Analog Modification | Biological Activity Change | Reference |

|---|---|---|

| (S)-2-Phenylpropyl derivative | Reduced σ1 receptor affinity | |

| 4-Fluoro substitution | Enhanced metabolic stability |

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, temperature, and cell passage number.

- Purity validation : Use LC-MS to confirm ≥95% chemical purity and exclude batch-to-batch variability.

- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity). Contradictions in σ1 receptor affinity were resolved by comparing enantiomer-specific activity .

Q. How do enzymatic and chemical synthesis routes compare in scalability and stereochemical yield?

- Methodological Answer :

- Enzymatic routes (e.g., hydroxylation of L-pipecolic acid) offer high stereoselectivity (>99% ee) but require optimized fermentation conditions for scalability.

- Chemical routes (e.g., Sharpless epoxidation) provide faster throughput but may require chiral resolving agents, reducing overall yield. A hybrid approach (chemoenzymatic) balances cost and efficiency .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting point data across literature sources?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Use standardized heating rates (e.g., 10°C/min) under inert gas to measure thermal transitions.

- Recrystallization validation : Compare melting points from solvents like ethanol vs. acetonitrile to rule out polymorphic effects. Reported values (222–224°C) align with CAS Common Chemistry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.